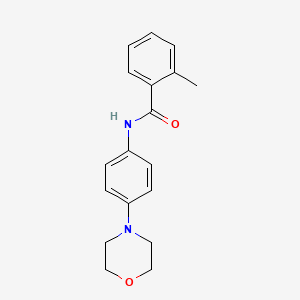

2-methyl-N-(4-morpholinophenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-(4-morpholin-4-ylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-14-4-2-3-5-17(14)18(21)19-15-6-8-16(9-7-15)20-10-12-22-13-11-20/h2-9H,10-13H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZVIJFRWFWMSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Benzamide (B126) Scaffold

The synthesis of 2-methyl-N-(4-morpholinophenyl)benzamide fundamentally relies on the creation of a stable amide bond between two key precursors: a 2-methylbenzoic acid derivative and a 4-morpholinoaniline (B114313) derivative. The strategies employed involve well-established amidation reactions and methods for the specific functionalization of the aromatic rings.

Amidation Reactions for Benzamide Linkage Formation

The formation of the amide bond is one of the most performed reactions in organic synthesis. The direct coupling of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. fishersci.co.uk Consequently, the carboxylic acid must first be "activated".

One of the most common and direct methods for synthesizing benzamides is the acylation of an amine with a benzoyl chloride. This reaction, often performed under Schotten-Baumann conditions, involves the reaction of an amine with an acid chloride in the presence of a base. website-files.comwikipedia.org The base, typically an aqueous solution of sodium hydroxide (B78521) or a tertiary amine like triethylamine (B128534) or pyridine (B92270) in an organic solvent, serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. fishersci.co.ukorganic-chemistry.org For the synthesis of the target compound, this would involve the reaction of 2-methylbenzoyl chloride with 4-morpholinoaniline.

Beyond the use of acyl chlorides, a wide array of coupling reagents have been developed to facilitate amide bond formation directly from carboxylic acids, which is often preferable for complex molecules to avoid the harsh conditions of acyl chloride formation. hepatochem.com These reagents activate the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. fishersci.co.uk Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. fishersci.co.uk They activate the carboxylic acid to form a reactive O-acylisourea intermediate. To minimize side reactions and reduce racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. hepatochem.com

Phosphonium and Aminium/Uronium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are highly efficient and lead to rapid coupling with minimal side products. hepatochem.compeptide.com

The choice of amidation method depends on the scale of the synthesis, the stability of the substrates, and cost considerations. For industrial applications, the acyl chloride route is often favored, while for laboratory-scale synthesis of complex analogues, modern coupling reagents offer greater flexibility and milder conditions. acs.org

Functionalization of Aromatic Rings (Methyl, Morpholinophenyl)

The specific substituents on the two aromatic rings of the target molecule, the methyl group on the benzoyl ring and the morpholinophenyl group on the aniline (B41778) ring, are introduced through dedicated synthetic steps involving the precursor molecules.

Synthesis of 2-Methylbenzoic Acid Precursors: 2-Methylbenzoic acid is a commercially available starting material. hmdb.ca Its synthesis can be achieved through methods such as the oxidation of o-xylene. For laboratory and industrial preparation, it serves as the primary precursor for the benzoyl portion of the final molecule.

Synthesis of 4-Morpholinoaniline Precursors: 4-Morpholinoaniline is a key intermediate that is not as commonly available and often needs to be synthesized. A prevalent method for its preparation is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting an activated halo-nitroaromatic compound, such as 4-fluoro-1-nitrobenzene or 4-chloro-1-nitrobenzene, with morpholine (B109124). researchgate.net The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, sometimes with an added base to scavenge the generated acid. The resulting 4-(4-nitrophenyl)morpholine (B78992) is then reduced to the desired 4-morpholinoaniline. Common reduction methods include catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source, or chemical reduction using reagents like iron powder in the presence of an acid (e.g., ammonium chloride or acetic acid). researchgate.netchemicalbook.com

Synthesis Routes for this compound and Analogues

A convergent synthesis, where the two main fragments of the molecule are prepared separately and then combined in a final step, is the most logical approach for preparing this compound.

Step-by-Step Synthetic Pathways

A reliable and efficient pathway for the synthesis of this compound is outlined below:

Step 1: Synthesis of 4-Morpholinoaniline

Nucleophilic Aromatic Substitution: 4-Fluoro-1-nitrobenzene is reacted with an excess of morpholine. The reaction can be performed neat or in a solvent such as DMF at an elevated temperature to facilitate the substitution.

Reduction of the Nitro Group: The intermediate, 4-(4-nitrophenyl)morpholine, is dissolved in a solvent like ethanol (B145695) or methanol. Catalytic hydrogenation is then carried out using a catalyst such as 10% Pd/C under a hydrogen atmosphere until the nitro group is fully reduced to an amine. chemicalbook.com Filtration of the catalyst and removal of the solvent yields 4-morpholinoaniline, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 2-Methylbenzoyl Chloride

Acid Chloride Formation: 2-Methylbenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane (B109758) (DCM) or toluene. A catalytic amount of DMF is sometimes added when using oxalyl chloride. acs.org The reaction is typically heated to reflux to ensure complete conversion. After the reaction, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 2-methylbenzoyl chloride, which is often used directly in the next step without further purification.

Step 3: Amide Coupling to form this compound

Amidation: 4-Morpholinoaniline, dissolved in a suitable aprotic solvent like DCM or tetrahydrofuran (B95107) (THF), is treated with the freshly prepared 2-methylbenzoyl chloride. A base, such as triethylamine or pyridine, is added to the reaction mixture to neutralize the HCl formed. doubtnut.com The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

Work-up and Purification: Upon completion, the reaction mixture is washed with aqueous solutions (e.g., dilute HCl, sodium bicarbonate, and brine) to remove excess reagents and byproducts. The organic layer is then dried, and the solvent is evaporated. The resulting crude product is purified, typically by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica (B1680970) gel, to afford pure this compound.

Exploration of Alternative Precursors and Reagents

While the acyl chloride method is robust, alternative strategies can provide advantages, particularly for creating a library of analogues or for substrates with sensitive functional groups.

Alternative Amidation Reagents: Instead of converting 2-methylbenzoic acid to its acyl chloride, direct coupling with 4-morpholinoaniline can be achieved using various peptide coupling reagents. For example, using EDC in combination with HOBt in a solvent like DMF provides a one-pot procedure under mild conditions.

| Coupling Reagent | Additive | Typical Solvent | Advantage |

| Thionyl Chloride | N/A | DCM / Toluene | High reactivity, low cost |

| EDC | HOBt / HOAt | DMF / DCM | Mild conditions, water-soluble byproduct |

| HATU | DIPEA / NMM | DMF | High efficiency, low racemization, fast |

| T3P | Pyridine / Et₃N | EtOAc / THF | Broad substrate scope, crystalline byproducts |

This table presents a selection of alternative reagents for the amide coupling step.

Alternative Precursors for the Morpholinoaniline Moiety: The synthesis of 4-morpholinoaniline can also be accomplished through alternative routes, such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction would involve coupling 4-bromoaniline (B143363) or 4-bromo-1-nitrobenzene with morpholine using a palladium catalyst and a suitable phosphine (B1218219) ligand. While powerful, this method is often more expensive and complex than the SNAr approach for this specific substrate.

Optimization of Reaction Conditions and Yields

For the Amidation Step (Schotten-Baumann type):

Solvent: Aprotic solvents like DCM, THF, or ethyl acetate (B1210297) are preferred to avoid hydrolysis of the acyl chloride. For biphasic Schotten-Baumann conditions, a water-immiscible organic solvent is used. wikipedia.org

Base: The choice and amount of base are critical. Using slightly more than one equivalent of a tertiary amine base is common. An excess can sometimes catalyze side reactions, while too little will result in salt formation with the starting amine, reducing the yield. organic-chemistry.org

Temperature: Acylation reactions are often exothermic. Adding the acyl chloride slowly to a cooled solution (0 °C) of the amine can help control the reaction rate and minimize the formation of impurities. The reaction is then typically allowed to warm to room temperature.

Reaction Time: Progress should be monitored by TLC or LC-MS to determine the point of maximum conversion and avoid potential degradation of the product over extended periods.

The table below shows hypothetical optimization data for the amidation reaction, illustrating how conditions can affect the yield.

| Entry | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DCM | Et₃N (1.1) | 0 to RT | 4 | 85 |

| 2 | THF | Et₃N (1.1) | 0 to RT | 4 | 82 |

| 3 | DCM | Pyridine (1.1) | 0 to RT | 6 | 78 |

| 4 | DCM | Et₃N (1.1) | RT | 2 | 80 |

| 5 | DCM | Et₃N (1.5) | 0 to RT | 4 | 86 |

| 6 | Toluene | Et₃N (1.1) | 50 | 2 | 75 |

This interactive data table illustrates potential outcomes from optimizing the final coupling step.

By systematically adjusting these parameters, a robust and high-yielding synthetic protocol for this compound and its derivatives can be established.

Advanced Synthetic Techniques Applicable to Benzamide Synthesis

Modern organic synthesis provides a powerful toolkit for the construction of amide bonds, which are ubiquitous in pharmaceuticals and other functional materials. For a sterically hindered and electronically complex molecule like this compound, advanced techniques such as palladium-catalyzed cross-coupling reactions are often essential. These methods offer significant advantages over classical approaches, including milder reaction conditions and broader functional group tolerance. wikipedia.org

Palladium-catalyzed cross-coupling reactions have become indispensable for the formation of carbon-nitrogen and carbon-carbon bonds, offering a direct path to N-aryl amides and their precursors.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, involving the palladium-catalyzed coupling of an amine with an aryl halide or sulfonate. wikipedia.orglibretexts.org This reaction is exceptionally well-suited for the synthesis of this compound by directly coupling 4-morpholinoaniline with a 2-methylbenzoyl derivative (e.g., 2-methylbenzoyl chloride or 2-methylbenzoic acid). The development of this reaction has allowed for the synthesis of aryl amines under conditions that avoid the harshness of older methods like the Goldberg reaction or standard nucleophilic aromatic substitution. wikipedia.org

The catalytic cycle generally proceeds through several key steps:

Oxidative Addition : A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. libretexts.org

Amine Coordination & Deprotonation : The amine (R₂NH) coordinates to the palladium center, and a base removes a proton from the amine to form an amido complex. wikipedia.org

Reductive Elimination : The final step involves the formation of the C-N bond, yielding the N-aryl amine product and regenerating the Pd(0) catalyst. wikipedia.orglibretexts.org

The success of the reaction is highly dependent on the choice of ligand, base, and solvent. Various generations of phosphine-based ligands have been developed to improve the reaction's scope and efficiency, accommodating a wide range of amines and aryl coupling partners. wikipedia.org For instance, bidentate phosphine ligands like BINAP and DPPF were early breakthroughs that allowed for the efficient coupling of primary amines. wikipedia.org

| Component | Examples | Function | Reference |

|---|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, "XantPhos Pd G3" | Source of the active Pd(0) catalyst. | libretexts.orgchemrxiv.org |

| Ligand | P(o-tolyl)₃, BINAP, DPPF, XantPhos | Stabilizes the palladium center and facilitates the catalytic cycle. | wikipedia.orglibretexts.orgchemrxiv.org |

| Base | NaOt-Bu, K₂CO₃, DBU | Deprotonates the amine to form the active nucleophile. | libretexts.orgchemrxiv.org |

| Solvent | Toluene, THF, Dioxane | Solubilizes reactants and facilitates the reaction. | libretexts.org |

| Aryl Electrophile | Aryl bromides, iodides, chlorides, triflates | Provides the aryl group for the new C-N bond. | acsgcipr.org |

Stille Coupling

The Stille reaction is another powerful palladium-catalyzed cross-coupling method, primarily used for forming carbon-carbon bonds by reacting an organostannane (organotin) reagent with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org While its main application is C-C bond formation, its principles are relevant to advanced benzamide synthesis. The reaction is renowned for its tolerance of a wide array of functional groups, including amides, esters, and amines, making it a valuable tool in the total synthesis of complex molecules. thermofisher.com

The mechanism of the Stille reaction is similar to other palladium-catalyzed couplings and involves:

Oxidative Addition : A Pd(0) catalyst reacts with the organic halide (R¹-X). wikipedia.org

Transmetalation : The organostannane (R²-SnR₃) transfers its organic group (R²) to the palladium center, displacing the halide. wikipedia.orglibretexts.org

Reductive Elimination : The two organic groups (R¹ and R²) are coupled, forming a new C-C bond and regenerating the Pd(0) catalyst. wikipedia.org

Although less direct for synthesizing the amide bond itself compared to the Buchwald-Hartwig reaction, the Stille coupling could be employed to construct complex precursors to this compound. For example, it could be used to modify the aromatic rings of the starting materials before the final amidation step. The mild reaction conditions and stability of organostannane reagents to air and moisture are significant practical advantages. thermofisher.com

| Feature | Description | Reference |

|---|---|---|

| Nucleophile | Organostannane (R-Sn(Alkyl)₃) | wikipedia.org |

| Electrophile | Aryl/Vinyl Halides (Br, I), Triflates | thermofisher.comlibretexts.org |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | numberanalytics.com |

| Key Advantages | High functional group tolerance (including amides), air and moisture stable reagents. | thermofisher.com |

| Key Disadvantage | Toxicity and difficulty in removing organotin byproducts. | organic-chemistry.org |

Nucleophilic aromatic substitution (SₙAr) is a fundamental reaction for attaching nucleophiles to aromatic rings. wikipedia.org This reaction is a viable pathway for synthesizing the 4-morpholinoaniline intermediate required for the final assembly of this compound.

The SₙAr mechanism proceeds via an addition-elimination pathway:

Addition : The nucleophile attacks the aromatic ring at the carbon atom bearing the leaving group. This step is typically rate-determining and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org

Elimination : The leaving group departs, restoring the aromaticity of the ring and yielding the final product. wikipedia.org

For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. wikipedia.org These EWGs stabilize the negative charge of the Meisenheimer complex through resonance.

A plausible synthesis of the 4-morpholinoaniline precursor could involve the reaction of morpholine (the nucleophile) with 1-fluoro-4-nitrobenzene (B44160) (the activated aryl halide). The highly electronegative fluorine atom is an excellent leaving group for SₙAr, and the para-nitro group provides the necessary activation. The resulting 4-(4-nitrophenyl)morpholine can then be readily converted to 4-morpholinoaniline via standard reduction methods (e.g., catalytic hydrogenation or reduction with metals like iron or tin in acidic media).

| Factor | Description | Examples | Reference |

|---|---|---|---|

| Activating Groups | Electron-withdrawing groups (EWGs) at ortho/para positions. | -NO₂, -CN, -C(O)R | wikipedia.org |

| Leaving Group | The more electronegative, the better. The C-X bond is broken after the rate-determining step. | F > Cl > Br > I | wikipedia.org |

| Nucleophile | Strong nucleophiles are required. | Alkoxides, amines (e.g., morpholine), thiols. | wikipedia.org |

| Solvent | Polar aprotic solvents can accelerate the reaction. | DMF, DMSO |

The Mannich reaction is a classic organic transformation that involves the aminoalkylation of a compound containing an active hydrogen atom. nih.govias.ac.in It is a three-component reaction that condenses an aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an acidic proton to form a β-amino-carbonyl compound, known as a Mannich base. nih.gov

While not a direct method for synthesizing the core structure of this compound, the Mannich reaction is a powerful tool for creating derivatives of benzamides. In this context, the N-H proton of a primary or secondary amide can serve as the active hydrogen. For example, benzamide can react with formaldehyde (B43269) and a secondary amine like morpholine to produce an N-acylated Mannich base, such as N-(morpholinomethyl)benzamide. nih.gov

This type of transformation is valuable for several reasons:

Structural Diversification : It allows for the straightforward introduction of an aminoalkyl group onto a pre-existing amide, enabling the synthesis of a library of related compounds for structure-activity relationship studies.

Prodrug Synthesis : The N-Mannich bases of amides can act as prodrugs, potentially improving the solubility and bioavailability of the parent molecule. researchgate.net

Access to Bioactive Skeletons : Mannich bases themselves are an important class of compounds with a wide range of biological activities. ias.ac.in

A study on the synthesis of benzamide-substituted Mannich bases demonstrated the refluxing of benzamide, formaldehyde, and various amines (including morpholine) in ethanol to yield the corresponding N-Mannich base derivatives. nih.gov This highlights the utility of the reaction in functionalizing the amide nitrogen, thereby creating more complex structures based on a simple benzamide core.

| Component | Role | Example | Reference |

|---|---|---|---|

| Active Hydrogen Compound | Provides the acidic proton and core structure. | Benzamide | nih.gov |

| Aldehyde | Forms an electrophilic iminium ion with the amine. | Formaldehyde | nih.gov |

| Amine | Acts as the nucleophile source for the aminoalkyl group. | Morpholine, Piperidine | nih.gov |

| Product | N-acylated Mannich Base | N-(Morpholinomethyl)benzamide | nih.gov |

Molecular Structure and Conformation Analysis

Crystallographic Investigations

Single-Crystal X-ray Diffraction Applications

No published single-crystal X-ray diffraction data for 2-methyl-N-(4-morpholinophenyl)benzamide was found.

Molecular Conformation and Inter-ring Dihedral Angles

Without crystallographic data, a definitive analysis of the molecular conformation and the dihedral angles between the aromatic rings of this compound cannot be provided.

Amide Group Geometry and Torsion Angles

Specific torsion angles and a detailed description of the amide group geometry for this compound are not available in the absence of a crystal structure.

Intermolecular Interactions and Crystal Packing

N-H…O Hydrogen Bonding Networks

A description of the N-H···O hydrogen bonding networks is dependent on the crystal packing, which has not been determined for this compound.

Other Non-Covalent Interactions Governing Supramolecular Assembly

An analysis of other non-covalent interactions that contribute to the supramolecular assembly of this compound cannot be conducted without experimental structural information.

Intramolecular Structural Features

The intramolecular architecture of this compound is defined by the spatial arrangement of its constituent rings and functional groups. Analysis of analogous structures provides a strong basis for understanding its conformational preferences.

Morpholine (B109124) Ring Conformation (Chair)

The morpholine ring is a common heterocyclic scaffold in medicinal chemistry, valued for its favorable physicochemical and metabolic properties. sci-hub.see3s-conferences.org In crystallographic studies of compounds containing a morpholine moiety, the ring predominantly adopts a chair conformation. nih.govresearchgate.net This is the most stable conformation for a six-membered saturated ring, as it minimizes both angular and torsional strain.

| Parameter | Value |

|---|---|

| Conformation | Chair |

| QT (Å) | 0.577 (2) |

| q(2) (Å) | 0.012 (2) |

| q(3) (Å) | 0.577 (2) |

| θ (°) | 1.4 (2) |

Conformational Analysis of Disordered Moieties

In the solid state, it is not uncommon for certain molecular fragments to exhibit conformational disorder, where they occupy multiple positions within the crystal lattice. This phenomenon is often observed for flexible parts of a molecule, such as phenyl rings or alkyl chains.

Crystallographic analysis of N-[Morpholino(phenyl)methyl]benzamide revealed that one of the benzamide (B126) moieties is disordered, with two distinct orientations. nih.govresearchgate.net The occupancy factors for these two positions were determined to be 0.67 and 0.33. nih.gov Similarly, in the crystal structure of 3-methyl-N-(4-methylphenyl)benzamide, the methyl groups were found to be disordered over two equally occupied positions. nih.gov This indicates that the energy barrier for rotation around the connecting single bonds is low, allowing the phenyl ring and methyl groups to adopt different conformations. Such disorder can influence the crystal packing and intermolecular interactions.

| Disordered Moiety | Occupancy Factor 1 | Occupancy Factor 2 |

|---|---|---|

| Phenyl Ring | 0.665 (5) | 0.335 (5) |

Structure Activity Relationship Sar and Lead Optimization Strategies

Identification of Pharmacophoric Elements within the Benzamide (B126) Scaffold

The fundamental structure of 2-methyl-N-(4-morpholinophenyl)benzamide contains key features that are critical for its biological interactions. The benzamide core, the methyl group on the benzoyl ring, and the morpholinophenyl substituent each play distinct roles in defining the molecule's pharmacological properties.

Significance of the Morpholinophenyl Substituent

The morpholinophenyl group is a vital component for the activity of this class of compounds. The morpholine (B109124) ring itself is a privileged pharmacophore in medicinal chemistry, often incorporated to improve a compound's physicochemical properties and biological activity. e3s-conferences.orgresearchgate.net It can enhance aqueous solubility and is capable of forming hydrogen bonds through its oxygen atom, which can lead to stronger interactions with target proteins. ontosight.airesearchgate.net The morpholine moiety is known to contribute to a compound's ability to interact with biological targets and can positively influence its pharmacokinetic profile. ontosight.ai In a series of N-substituted benzamide derivatives designed as potential antitumor agents, the inclusion of a morpholine-containing substituent was a key structural feature. researchgate.net The entire morpholinophenyl unit acts as a significant contributor to the molecule's interaction with its biological target, with the nitrogen of the morpholine ring often participating in key binding interactions.

Systematic Chemical Modification and Activity Profiling

To optimize the activity of the this compound scaffold, systematic chemical modifications are employed. These changes target different parts of the molecule to probe the SAR and enhance desired properties like potency and selectivity.

Impact of Substitutions on Benzamide Core (e.g., Halogenation, Heterocyclic Incorporation)

Alterations to the benzamide core, including the two phenyl rings, have been shown to significantly affect biological activity.

Halogenation: The introduction of halogen atoms can modulate both the electronic and steric properties of the molecule. In one study on N-substituted benzamides, the addition of a chlorine atom or a nitro group to the phenyl ring attached to the amide nitrogen was found to largely decrease anti-proliferative activity. researchgate.net Conversely, in a different series of N-(thiophen-2-yl) benzamide derivatives, substituting a hydrogen atom with a chlorine atom at the meta-position of the N-phenyl ring correlated with better inhibitory activity. nih.gov Furthermore, para-position substitution with chlorine also improved inhibitory activity in that series. nih.gov This indicates that the position and the specific scaffold are critical in determining the effect of halogenation.

Heterocyclic Incorporation: Replacing one of the phenyl rings with a heterocycle is a common strategy in drug design. For example, novel benzamides have been synthesized where the aniline (B41778) portion is substituted with a pyridine-linked 1,2,4-oxadiazole, demonstrating that significant structural changes to this part of the scaffold can lead to potent biological activity. mdpi.com

The following table summarizes the impact of various substitutions on the benzamide core based on related studies.

| Modification | Position of Substitution | Observed Effect on Activity | Reference Compound Class |

| Chlorine | Phenyl ring of R group | Decrease | N-substituted benzamides researchgate.net |

| Nitro | Phenyl ring of R group | Decrease | N-substituted benzamides researchgate.net |

| Chlorine | meta-position of N-phenyl ring | Increase | N-(thiophen-2-yl) benzamides nih.gov |

| Chlorine | para-position of N-phenyl ring | Increase | N-(thiophen-2-yl) benzamides nih.gov |

| Bromine | para-position of N-phenyl ring | Decrease | N-(thiophen-2-yl) benzamides nih.gov |

Exploration of Variations within the Morpholine Ring and its Attachment Point

Modifications to the morpholine ring and how it connects to the benzamide core are also crucial for optimizing activity. While direct variations on the morpholine ring of the title compound are not extensively detailed in the provided context, the general principles of medicinal chemistry suggest that altering the morpholine ring, for instance, by introducing substituents, could fine-tune steric and electronic properties to improve target engagement. Research on other morpholine-containing agents has explored variations in aromatic substitution on the morpholine ring itself to modulate activity. researchgate.net

Influence of Linker Chains and Bridgehead Heteroatoms

The direct linkage between the morpholinophenyl moiety and the benzamide nitrogen is a key structural feature. Introducing a linker chain can significantly alter the molecule's flexibility and its ability to reach and bind to its target. For example, in the related compound 4-Methyl-N-(2-morpholin-4-yl-ethyl)-benzamide, a flexible ethyl linker connects the morpholine ring to the benzamide nitrogen. ontosight.ai This increased conformational freedom can be advantageous or detrimental depending on the specific target's binding site topology. The preliminary SAR of some N-substituted benzamides indicated that the heteroatoms of the amide, which can chelate with zinc ions, are critical to anti-proliferative activity, highlighting the importance of the atoms at this bridgehead position. researchgate.net

The table below outlines different linker strategies in related benzamide structures.

| Compound Scaffold | Linker/Attachment | Key Structural Difference |

| N-(4-morpholinophenyl)benzamide | Direct N-phenyl bond | Rigid connection |

| 4-Methyl-N-(2-morpholin-4-yl-ethyl)-benzamide | Ethyl linker | Increased flexibility ontosight.ai |

In Vitro Biological Evaluation and Mechanistic Elucidation

Enzyme and Receptor Interaction Studies

The primary focus of in vitro studies on 2-methyl-N-(4-morpholinophenyl)benzamide has been to characterize its potential as an inhibitor of various protein kinases, its ability to modulate bacterial communication systems, and its capacity to interfere with viral replication machinery.

Kinase Inhibition Spectrum

The inhibitory activity of this compound against a panel of protein kinases has been assessed to determine its potency and selectivity. These studies are crucial in understanding its potential therapeutic applications, particularly in oncology.

Standard biochemical assays are employed to quantify the inhibitory potency of this compound. A common method involves the determination of the half-maximal inhibitory concentration (IC50). This is typically performed using enzymatic assays where the purified kinase, its substrate (often a peptide), and ATP are incubated in the presence of varying concentrations of the test compound. The extent of substrate phosphorylation is then measured, often through methods like radiometric assays using ³²P-ATP or fluorescence-based assays. The IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, is then calculated from the resulting dose-response curve.

While specific data for this compound against a broad spectrum of kinases is not extensively available in the public domain, the benzamide (B126) scaffold is a known "privileged structure" in kinase inhibitor design. Research on analogous N-substituted benzamides has revealed activity against various kinases. For instance, certain derivatives have shown inhibitory potential against Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cell adhesion and migration. However, detailed inhibitory constants (Ki) or IC50 values for this compound against Polo-like kinase 4 (PLK4), PKMYT-1, WEE1, Aurora Kinases, Cyclin-dependent kinase 9 (CDK9), CDK2, and Jun N-terminal kinase 3 (JNK3) are not specifically reported in the currently accessible scientific literature. The selectivity profile across these kinases would be crucial to understanding its specific cellular effects and potential off-target activities.

Bacterial Quorum Sensing System Modulation (e.g., PqsR Receptor)

Bacterial quorum sensing is a cell-to-cell communication process that regulates virulence and biofilm formation. The PqsR (MvfR) receptor is a key transcriptional regulator in the Pseudomonas aeruginosa quorum sensing system. Compounds that can modulate the activity of PqsR are of interest as potential anti-virulence agents. There is currently no published research specifically investigating the interaction of this compound with the PqsR receptor or its effect on the pqs quorum sensing system.

Antiviral Protease Inhibition (e.g., Flavivirus NS2B-NS3)

The NS2B-NS3 protease is an essential enzyme for the replication of flaviviruses, including Dengue and Zika viruses, making it an attractive target for antiviral drug development. The protease is responsible for cleaving the viral polyprotein into functional units. While various small molecules have been explored as inhibitors of this protease, there are no specific studies in the available scientific literature that report the inhibitory activity or IC50 values of this compound against the Flavivirus NS2B-NS3 protease.

Cellular Phenotype Investigations

Information regarding the effects of this compound on cellular phenotypes is not detailed in the public scientific literature. Such investigations would typically involve cell-based assays to determine its impact on cell viability, proliferation, cell cycle progression, apoptosis, and other cellular processes. Without specific kinase inhibition or receptor modulation data, predicting its cellular phenotype remains speculative.

Following a comprehensive search for scientific literature detailing the in vitro biological evaluation of the specific chemical compound This compound , it has been determined that there is no publicly available research data corresponding to the specific biological activities outlined in the user's request.

Searches for the antiproliferative, antibacterial, anti-biofilm, and antifungal properties of "this compound" did not yield any specific results. The existing literature focuses on derivatives of benzamide with different substitution patterns or entirely different classes of molecules that may share some structural similarities (e.g., a morpholine (B109124) or benzamide group) but are not the precise compound specified.

Due to the strict instruction to focus solely on "this compound" and to exclude any information that falls outside this explicit scope, it is not possible to generate the requested article. Providing data from related but distinct compounds would violate the core requirements of the prompt and would not represent a scientifically accurate account of the specified molecule's biological profile.

Therefore, the content for the requested sections and subsections cannot be provided.

Antitubercular Activity Assessment

The evaluation of the antitubercular potential of this compound would hypothetically involve in vitro screening against Mycobacterium tuberculosis. Standard laboratory strains, such as H37Rv, are typically used for initial activity determination. The primary metric for quantifying antitubercular efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria.

Research into a series of morpholinobenzamides has demonstrated potent activity against Mycobacterium tuberculosis. acs.org These studies provide a basis for understanding how modifications to the benzamide structure, such as the inclusion of a morpholine moiety, can influence antimycobacterial efficacy.

For instance, a study on benzamide derivatives as Mycobacterium tuberculosis QcrB inhibitors provides valuable insights into the SAR of this class of compounds. Although this study does not include the exact compound this compound, it presents data on a series of related analogues. The data from this study can be used to construct a representative table to illustrate the antitubercular activities of similar compounds.

Table 1: Antitubercular Activity of Representative Benzamide Derivatives

| Compound ID | R1 (Benzamide Core) | R2 (N-phenyl Ring) | IC90 (µM) against M. tuberculosis |

|---|---|---|---|

| Hypothetical | 2-methyl | 4-morpholino | - |

| Analog 1 | H | 4-morpholino | 2.8 |

| Analog 2 | 5-methyl | H | 0.62 |

| Analog 3 | 5-bromo | H | 5.5 |

| Analog 4 | 5-acetyl | H | 3.6 |

IC90: 90% inhibitory concentration. Data for analogs are sourced from a study on benzamide derivatives. acs.orgacs.org

The table above showcases the antitubercular activity of several benzamide derivatives, providing a comparative context for the potential activity of this compound. For example, the presence of a morpholine group in Analog 1 is associated with significant activity (IC90 = 2.8 µM). acs.org Furthermore, the substitution on the benzamide ring, such as a methyl group in Analog 2, also demonstrates potent activity (IC90 = 0.62 µM). acs.org

The specific placement of the methyl group at the 2-position on the benzoyl ring of the target compound, combined with the 4-morpholino substitution on the N-phenyl ring, represents a unique combination of these features. Based on the existing data for related compounds, it is plausible that this compound could exhibit noteworthy antitubercular activity. However, without direct experimental validation, this remains a hypothesis based on the established SAR of the benzamide class. Further in vitro screening is necessary to definitively determine the MIC of this specific compound against M. tuberculosis.

Computational Chemistry and Rational Design

Molecular Modeling for Target Recognition

Molecular modeling simulates the interaction between a ligand, such as 2-methyl-N-(4-morpholinophenyl)benzamide, and a biological target, typically a protein. This approach is fundamental to structure-based drug design, offering insights into the molecular basis of recognition and affinity.

Ligand-Protein Docking for Binding Mode Prediction

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. For this compound, this process would involve computationally placing the molecule into the active site of a relevant protein target. The goal is to identify the most stable binding conformation, often referred to as the binding mode, which is typically the one with the lowest free energy of binding.

Docking algorithms explore a vast number of possible orientations and conformations of the ligand within the protein's binding pocket. The results are then ranked using a scoring function that estimates the binding affinity. This prediction is crucial for understanding how the compound might exert its biological effect and for suggesting chemical modifications to improve its potency.

Analysis of Key Binding Interactions (Hydrogen Bonds, Hydrophobic Contacts)

Once a plausible binding mode is predicted, a detailed analysis of the intermolecular interactions between the ligand and the protein is performed. These interactions are the primary drivers of molecular recognition and binding affinity. For this compound, key interactions would include:

Hydrogen Bonds: The morpholine (B109124) oxygen and the amide group (both the carbonyl oxygen and the N-H group) are potential hydrogen bond donors and acceptors. Identifying specific amino acid residues in the target's active site that can form hydrogen bonds with these functional groups is critical for stabilizing the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Approaches

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are invaluable for predicting the activity of novel, unsynthesized molecules.

Development of Predictive Models for Biological Potency (e.g., 2D/3D-QSAR, CoMFA, CoMSIA)

To develop a QSAR model for a series of analogs of this compound, one would need a dataset of compounds with experimentally measured biological potencies against a specific target.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR methods. In these approaches, the molecules in the dataset are aligned, and their steric, electrostatic, hydrophobic, and hydrogen-bonding fields are calculated. Statistical methods are then used to create a model that correlates the variations in these fields with the observed biological activities. The resulting models produce contour maps that highlight regions where modifications to the chemical structure are likely to increase or decrease potency. For instance, a CoMFA or CoMSIA study could suggest where to add bulky groups, electron-withdrawing groups, or hydrogen bond donors/acceptors to the this compound scaffold to enhance its biological effect.

Pharmacophore Modeling for Ligand Design

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. This model can be generated based on the structure of a known ligand-protein complex or from a set of active molecules.

For this compound, a pharmacophore model would define the ideal spatial arrangement of its key features: the aromatic rings, the hydrogen bond acceptor of the morpholine ring, the hydrogen bond donor/acceptor of the amide linkage, and the hydrophobic methyl group. This model serves as a 3D query for screening virtual compound libraries to identify new, structurally diverse molecules that fit the pharmacophoric requirements and are therefore likely to be active.

Advanced Quantum Mechanical Studies

While classical molecular mechanics methods are used for docking and QSAR, quantum mechanical (QM) studies provide a more detailed and accurate description of a molecule's electronic structure. QM calculations can be used to determine properties like molecular orbital energies, partial charges, and electrostatic potential. These calculations can help in refining the understanding of a molecule's reactivity and its interaction with a biological target. For instance, QM can provide more accurate charge distributions for use in docking calculations or as descriptors in QSAR models, potentially leading to more predictive simulations.

Density Functional Theory (DFT) for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations could provide a deep understanding of its electronic properties and chemical reactivity. These calculations would typically involve optimizing the molecular geometry to find its most stable conformation and then computing various electronic descriptors.

Key parameters that would be determined from DFT studies include:

Total Energy: An indicator of the molecule's stability.

Electron Density Distribution: Reveals how electrons are distributed across the molecule, highlighting regions of high and low electron density.

While specific DFT data for this compound is not available in the searched literature, studies on similar benzamide (B126) derivatives often utilize DFT to correlate their electronic structure with their observed biological activities.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for determining a molecule's chemical reactivity and its electronic transition properties.

HOMO: This orbital acts as an electron donor. A higher HOMO energy level suggests a greater ability to donate electrons, making the molecule more reactive towards electrophiles.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy level indicates a greater ability to accept electrons, making the molecule more reactive towards nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests higher reactivity and lower stability.

For this compound, a HOMO-LUMO analysis would pinpoint the likely sites for electrophilic and nucleophilic attack and provide insights into its potential as an electron donor or acceptor in chemical reactions.

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks and for understanding intermolecular interactions, such as hydrogen bonding.

The MEP map is typically color-coded:

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. These are often associated with electronegative atoms like oxygen and nitrogen.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms.

Green Regions: Denote areas of neutral or near-zero potential.

An MEP map of this compound would likely show negative potential around the oxygen and nitrogen atoms of the morpholine and benzamide groups, and positive potential around the N-H proton and some of the aromatic hydrogens.

Molecular Dynamics Simulations for Conformational Landscape and Binding Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed picture of the conformational landscape of a molecule, which is the collection of all the different shapes it can adopt, and their relative energies.

For a flexible molecule like this compound, MD simulations could:

Explore Conformational Space: Identify the most stable low-energy conformations of the molecule in different environments (e.g., in a vacuum, in water, or bound to a biological target).

Analyze Binding Stability: If the molecule is a ligand for a protein, MD simulations can be used to study the stability of the ligand-protein complex over time. By analyzing the trajectory of the simulation, researchers can understand the key interactions that stabilize the binding and calculate the binding free energy.

Such simulations are instrumental in the rational design of drugs, as they can predict how a molecule will behave in a biological system and how its structure can be modified to improve its binding affinity and stability.

Future Research Directions and Translational Perspectives

Rational Design of Next-Generation Benzamide (B126) Analogues with Improved Profiles

The rational design of new chemical entities is a foundational strategy to enhance the therapeutic potential of established scaffolds like benzamide. Future efforts will concentrate on fine-tuning molecular architectures to optimize potency, selectivity, and pharmacokinetic properties. This involves a synergistic use of computational modeling and synthetic chemistry to guide the modification of lead compounds.

A key approach is the extensive structure modification of existing benzamide leads. By analyzing the structure-activity relationships (SAR) of compounds, researchers can identify which molecular components are crucial for biological activity. For instance, studies on sulfobenzoic acid derivatives have led to the synthesis of numerous analogues with improved inhibitory potency against specific targets like SIRT2, a protein implicated in neurodegenerative diseases. This process has yielded compounds with enhanced selectivity over related enzymes such as SIRT1 and SIRT3. nih.gov Similarly, rational modifications to the structure of existing drugs can lead to the design of novel scaffolds with significantly improved anticancer activities in various cell lines. stemcell.com

Molecular docking and in silico screening are indispensable tools in this process. nih.gov Virtual screening allows researchers to dock designed compounds into the active site of a target receptor to predict binding modes and affinities. nih.gov This computational pre-assessment helps prioritize the synthesis of candidates with the highest likelihood of success, saving time and resources. For example, docking studies have been used to design benzamide derivatives as glucokinase activators for diabetes treatment, predicting interactions with key amino acid residues like ARG63 and TYR214. nih.gov This deconstruction-reconstruction approach, analyzing key fragments of known activators, provides a robust framework for designing new scaffolds.

Exploration of Polypharmacology and Multi-Targeting Strategies

Complex multifactorial diseases, such as Alzheimer's disease (AD) and cancer, often involve multiple pathological pathways. This complexity challenges the traditional "one-target, one-drug" paradigm. Consequently, there is a growing interest in polypharmacology—designing single chemical entities that can modulate multiple targets simultaneously. Benzamide derivatives are well-suited for this approach due to their versatile chemical nature.

The design of multi-target-directed ligands (MTDLs) aims to achieve better therapeutic outcomes by concurrently intervening in several disease-related processes. tandfonline.com In the context of Alzheimer's disease, researchers have designed novel benzamide-hydroxypyridinone (HPO) hybrids. tandfonline.comthe-scientist.comphysicsworld.com These compounds combine the pharmacophores of a monoamine oxidase B (MAO-B) inhibitor and an iron chelator. tandfonline.comthe-scientist.comphysicsworld.com Elevated iron levels and MAO-B activity are both implicated in the pathogenesis of AD, contributing to oxidative stress and the aggregation of Aβ plaques. tandfonline.com By integrating these two functions into a single molecule, these hybrids offer a promising multifunctional therapeutic strategy. the-scientist.com

Another example involves designing benzamides as potential dual inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in Alzheimer's pathology. corning.com The development of such MTDLs offers a significant advantage over combination therapies, potentially leading to improved efficacy and patient compliance. The synthesis of these novel benzamides is often straightforward, utilizing available and low-cost substrates, which further enhances their appeal for drug development. corning.comcytion.com

The table below summarizes examples of multi-targeting strategies involving benzamide derivatives.

| Therapeutic Area | Targets | Rationale |

| Alzheimer's Disease | Monoamine oxidase B (MAO-B) & Iron (Fe³⁺) Chelation | Combining MAO-B inhibition and metal chelation to reduce oxidative stress and Aβ aggregation. tandfonline.comthe-scientist.com |

| Alzheimer's Disease | Acetylcholinesterase (AChE) & β-secretase (BACE1) | Dual inhibition to address both cholinergic deficit and amyloid plaque formation. corning.com |

| Cancer | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) & other kinases | Targeting multiple signaling pathways involved in tumor growth and angiogenesis. selleckchem.com |

This strategic exploration of polypharmacology is poised to unlock new therapeutic applications for benzamide analogues in treating complex diseases.

Development of Integrated Computational-Experimental Pipelines for Accelerated Discovery

The traditional drug discovery process is notoriously long and expensive. To overcome these hurdles, the field is increasingly adopting integrated pipelines that combine computational methods with experimental validation to accelerate the discovery and optimization of new drugs. These computer-aided drug discovery (CADD) approaches act as a "virtual shortcut," making the process more efficient and cost-effective. researchgate.net

This pipeline typically begins with in silico techniques to screen large virtual libraries of compounds against a specific biological target. nih.gov Methods like pharmacophore modeling help identify the essential chemical features required for biological activity. nih.gov This is followed by more intensive computational analyses, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, which build statistical models to correlate a molecule's structure with its activity. nih.gov

A crucial component of this pipeline is molecular docking, which predicts how a ligand will bind to a protein's active site. nih.gov These computational predictions guide the selection of a smaller, more promising set of compounds for chemical synthesis and subsequent experimental testing. medchemexpress.com This targeted approach significantly increases the hit rate compared to traditional high-throughput screening (HTS). medchemexpress.com

The development of adaptive computational pipelines represents the next frontier. researchgate.net These smart systems use machine learning algorithms that learn from initial experimental results to refine subsequent predictions. researchgate.net An initial screen of a small set of "high information" compounds can seed the algorithm, which then iteratively suggests the next set of compounds to test, progressively homing in on the most potent candidates. researchgate.net This adaptive learning process, which combines data-driven and physics-driven models, can revolutionize screening capabilities and dramatically reduce the cost and time required to identify a lead compound. researchgate.net

Novel In Vitro Biological Models for Deeper Mechanistic Understanding

A significant challenge in drug development is the translation of findings from preclinical models to human patients. Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of human tissues, leading to a high failure rate of drug candidates in clinical trials. physicsworld.com To bridge this gap, the development and use of advanced, more physiologically relevant in vitro models are essential for gaining a deeper understanding of a compound's mechanism of action.

Three-Dimensional (3D) Cell Cultures and Organoids are at the forefront of this evolution. Unlike 2D cultures, 3D models like spheroids and organoids better recapitulate the complex cell-cell and cell-matrix interactions of living tissue. corning.comnews-medical.net Brain organoids, for instance, are miniature, self-organizing 3D structures grown from human stem cells that can mimic aspects of human brain development and connectivity. nih.govnews-medical.netmdpi.com These models are invaluable for studying neurological disorders and testing the effects of neuropharmacological compounds in a human-relevant context. cytion.comnews-medical.net They allow for the study of neural network formation, myelination, and even the blood-brain barrier, which are critical for CNS drug discovery. corning.com

Patient-Derived Organoids (PDOs) offer a powerful platform for personalized medicine. researchgate.netsci-hub.se Generated from a patient's own tissue (including tumors), PDOs retain the genetic and molecular characteristics of the original tissue. stemcell.comnih.gov This allows for the screening of compounds like benzamide derivatives to predict an individual patient's response to therapy, stratify patients for clinical trials, and identify biomarkers of sensitivity or resistance. researchgate.netsci-hub.senih.gov

High-Content Screening (HCS) , when paired with these advanced models, enables the automated analysis of multiple cellular parameters simultaneously. This can reveal nuanced mechanistic insights into how a compound affects cells. For example, HCS has been used to screen kinase inhibitor libraries against Mycobacterium tuberculosis within human macrophages, identifying compounds that work by targeting host cell pathways. frontiersin.org Applying such techniques to benzamide libraries in 3D organoid models could uncover novel mechanisms of action and therapeutic applications.

The integration of these advanced models into the drug discovery pipeline promises to improve the predictive value of preclinical research, ultimately leading to the development of safer and more effective therapies. mdpi.com

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-methyl-N-(4-morpholinophenyl)benzamide?

Answer:

The synthesis typically involves a two-step process:

Formation of the benzoyl chloride intermediate : React 2-methylbenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions to generate 2-methylbenzoyl chloride.

Amide coupling : Condense the benzoyl chloride with 4-morpholinoaniline in a polar aprotic solvent (e.g., dichloromethane or acetone) in the presence of a base (e.g., triethylamine) to facilitate nucleophilic attack .

Critical considerations:

- Reagent purity : Use freshly distilled thionyl chloride to avoid side reactions.

- Temperature control : Maintain 0–5°C during benzoyl chloride formation to minimize decomposition.

- Workup : Neutralize excess acid with aqueous sodium bicarbonate and purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Basic: What spectroscopic and crystallographic techniques are essential for structural validation?

Answer:

A multi-technique approach is required:

- Elemental analysis : Confirm stoichiometry (C, H, N percentages) .

- FTIR : Identify characteristic bands (amide C=O stretch at ~1650 cm⁻¹, morpholine C-N at ~1120 cm⁻¹) .

- NMR :

- ¹H NMR : Aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.1–2.5 ppm), and morpholine protons (δ 3.6–3.8 ppm) .

- ¹³C NMR : Carbonyl carbon (δ ~165 ppm), quaternary carbons in morpholine (δ ~67 ppm) .

- X-ray crystallography : Resolve bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between benzamide and morpholinophenyl groups. Use SHELXL for refinement and Mercury 3.0 for visualization .

Advanced: How can crystallographic data contradictions (e.g., disordered atoms) be resolved during refinement?

Answer:

Disorder in morpholine rings or methyl groups is common. Mitigation strategies:

- Restraints : Apply SHELXL commands like DELU (thermal parameter restraints) and DFIX (bond distance constraints) to disordered regions .

- Multi-component modeling : Split disordered atoms into two or more positions with occupancy factors summing to 1.

- Validation tools : Use PLATON’s ADDSYM to check for missed symmetry and R1 convergence criteria (<5% for high-quality data) .

Example: In a related compound, disorder in a methyl group was resolved using AFIX 127 in SHELXL, refining occupancies to 60:40 .

Advanced: How should conflicting spectroscopic data (e.g., NMR vs. X-ray) be analyzed?

Answer:

Conflicts often arise from dynamic processes (e.g., rotameric equilibria in solution):

- Variable-temperature NMR : Cool samples to –40°C to slow rotation and resolve split peaks for amide protons .

- DFT calculations : Compare experimental NMR shifts with computed values (Gaussian 16, B3LYP/6-311+G(d,p)) to identify dominant conformers .

- Solid-state vs. solution data : X-ray captures static crystal packing, while NMR reflects dynamic averaging. Hydrogen bonding in crystals (e.g., N–H···O=C) may stabilize specific conformers .

Advanced: What strategies are used to establish structure-activity relationships (SAR) for bioactivity?

Answer:

Analog synthesis : Modify substituents (e.g., morpholine to piperazine) and assess antibacterial MIC values .

Docking studies : Use AutoDock Vina to predict binding to targets (e.g., bacterial enoyl-ACP reductase) based on crystal structures .

Pharmacophore mapping : Identify critical groups (e.g., benzamide carbonyl for hydrogen bonding, morpholine for solubility) .

Data-driven example: In a morpholinophenyl analog, replacing methyl with trifluoromethyl increased lipophilicity (logP from 2.1 to 3.4) and MIC against S. aureus by 4-fold .

Basic: How should biological assays (e.g., antimicrobial testing) be statistically validated?

Answer:

- Replicates : Perform assays in triplicate (minimum) to account for variability .

- Controls : Include positive (e.g., ciprofloxacin) and vehicle (DMSO) controls.

- Statistical tests : Use ANOVA with post-hoc Duncan’s test (p<0.05) to compare MIC values across analogs .

- Data reporting : Report IC₅₀ values with 95% confidence intervals.

Advanced: How does hydrogen bonding influence crystal packing and solubility?

Answer:

- Intramolecular H-bonds : Stabilize planar amide conformations (e.g., N–H···O=C in 2-methyl-N-(4-methylphenyl)benzamide reduces torsional strain) .

- Intermolecular H-bonds : Drive crystal packing into chains or sheets (e.g., N–H···O motifs along the c-axis), affecting solubility. Solubility in DMSO correlates with weaker H-bond networks .

- Quantitative analysis : Use Mercury’s "Contacts" tool to measure H-bond distances (typically 2.8–3.2 Å) and angles (>120°) .

Advanced: What computational methods support mechanistic studies of reactivity?

Answer:

- Reaction pathway mapping : Employ Gaussian 16’s IRC (Intrinsic Reaction Coordinate) to trace nucleophilic attack steps in amide formation .

- Transition state analysis : Calculate activation energies (e.g., B3LYP/6-31G*) for thiocyanate addition to benzoyl chloride .

- Solvent effects : Use CPCM (Conductor-like Polarizable Continuum Model) to simulate acetone’s role in stabilizing intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.